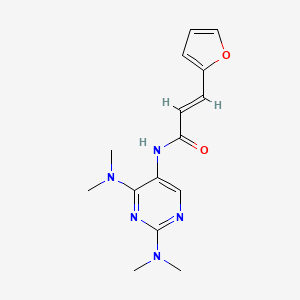

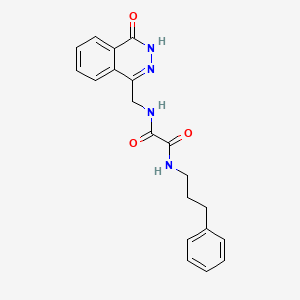

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid" often involves complex reactions, including cyclization and amidation processes. For instance, direct amid cyclization techniques are employed to construct cyclic depsipeptides, which can be related to the synthesis routes of such compounds (Obrecht & Heimgartner, 1987).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through computational studies, revealing insights into their structural parameters and stability, which are ensured by various intermolecular interactions (Issa, Sagaama, & ISSAOUI, 2020). These studies are crucial for understanding the 3D conformation and electronic properties of such molecules.

Chemical Reactions and Properties

Chemical reactions involving thiophene carboxylic acids showcase a range of reactivities, such as perarylation, which is indicative of the potential chemical versatility of "3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid" (Nakano, Tsurugi, Satoh, & Miura, 2008).

Physical Properties Analysis

The physical properties of compounds bearing similarity to "3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid" can be understood through their synthesis and structural elucidation, which often reveals their crystalline forms and stability under various conditions (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, are highlighted through various synthesis routes and reactions. For example, studies on the carboxylic acid functional group's bioisosteric replacements hint at the vast chemical functionalities and transformations possible with such compounds (Lassalas et al., 2017).

科学的研究の応用

Organic Synthesis and Chemical Reactions

Research in organic synthesis has explored the reactivity and applications of compounds structurally related to 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid. For example, studies have shown that certain dimethylamino and dimethyl derivatives can undergo reactions with α-hydroxycarboxylic acids to yield diamides, which can then be converted into various cyclic and acyclic compounds through selective cleavage and cyclization reactions (Obrecht & Heimgartner, 1987). These methodologies can be applied for the construction of peptides and cyclic depsipeptides, demonstrating the utility of such compounds in synthetic organic chemistry.

Materials Science and Electrochemistry

In the realm of materials science, research has been conducted on the electrochemical polymerization of 3-substituted thiophene derivatives for potential applications in electrochromic devices. These studies have shown that copolymers derived from thiophene carboxylic acids and other monomers exhibit promising electrochromic properties, making them suitable for applications in smart windows and displays (Alves et al., 2010).

Biochemistry and Medical Applications

While the direct applications of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid in biochemistry or medicine are not explicitly detailed in the available literature, related compounds have been studied for their biochemical properties and potential medical applications. For instance, research on iodophenyl-substituted fatty acids, which share structural similarities with thiophene carboxylic acid derivatives, has explored their use in evaluating myocardial fatty acid uptake, indicating potential applications in cardiac imaging and diagnostics (Knapp et al., 1986).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-10(2)5-11(9(10)14)6-3-4-15-7(6)8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTMNVHGERHJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(SC=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)

![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)

![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)